Cas no 99067-73-9 (Methyl 4-(dimethylamino)-3-iodobenzoate)
Methyl 4-(dimethylamino)-3-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(dimethylamino)-3-iodobenzoate
- A845952
- methyl 4-(dimethylamino)-3-iodo-benzoate
- SB82998
- AKOS015852372
- Methyl4-(dimethylamino)-3-iodobenzoate
- 99067-73-9
- DTXSID70661066
- 4-(dimethylamino)-3-iodobenzoic acid methyl ester
- FT-0657180
- methyl 4-(dimethylamino)-3-iodanyl-benzoate
- DB-080573
-
- Inchi: 1S/C10H12INO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3
- InChI Key: OVSSLPHSHJDLIO-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OC)C=CC=1N(C)C
Computed Properties
- Exact Mass: 304.991
- Monoisotopic Mass: 304.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.628
- Boiling Point: 353.21°C at 760 mmHg
- Flash Point: 167.416°C
- Refractive Index: 1.613
Methyl 4-(dimethylamino)-3-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019097874-1g |
Methyl 4-(dimethylamino)-3-iodobenzoate |
99067-73-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM126661-1g |
methyl 4-(dimethylamino)-3-iodobenzoate |
99067-73-9 | 95% | 1g |
$*** | 2023-04-18 | |
| Ambeed | A202985-1g |
Methyl 4-(dimethylamino)-3-iodobenzoate |
99067-73-9 | 95+% | 1g |
$294.0 | 2025-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750993-1g |
Methyl 4-(dimethylamino)-3-iodobenzoate |
99067-73-9 | 98% | 1g |
¥3087.00 | 2024-04-23 |
Methyl 4-(dimethylamino)-3-iodobenzoate Suppliers
Methyl 4-(dimethylamino)-3-iodobenzoate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Methyl 4-(dimethylamino)-3-iodobenzoate
Recent Advances in the Study of Methyl 4-(dimethylamino)-3-iodobenzoate (CAS: 99067-73-9) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 4-(dimethylamino)-3-iodobenzoate (CAS: 99067-73-9) is a chemically modified benzoate derivative that has recently garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its dimethylamino and iodo functional groups, serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. Recent studies have explored its role in the development of novel drug candidates, highlighting its utility in medicinal chemistry and targeted drug design.
One of the key areas of research involving Methyl 4-(dimethylamino)-3-iodobenzoate is its application in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have utilized this compound as a building block to develop selective kinase inhibitors, leveraging its reactive iodo group for further functionalization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of potent and selective inhibitors targeting specific kinase pathways, showcasing its potential in precision medicine.
Another notable application of Methyl 4-(dimethylamino)-3-iodobenzoate is in the field of radiopharmaceuticals. The presence of the iodine atom in its structure makes it a promising candidate for radiolabeling, enabling its use in diagnostic imaging and targeted radiotherapy. Recent advancements in radiochemistry have explored the incorporation of this compound into radiotracers for positron emission tomography (PET) imaging, providing insights into disease mechanisms at the molecular level. A study conducted by a team at MIT in 2024 highlighted its role in the development of novel PET tracers for oncology applications, underscoring its versatility in biomedical research.
In addition to its therapeutic and diagnostic applications, Methyl 4-(dimethylamino)-3-iodobenzoate has also been investigated for its potential in chemical biology. Its unique structural features allow it to act as a probe for studying protein-ligand interactions and enzyme mechanisms. Recent work published in ACS Chemical Biology detailed its use as a photoaffinity labeling agent, enabling researchers to map binding sites and elucidate molecular interactions with high precision. This approach has opened new avenues for understanding complex biological systems and designing more effective therapeutics.
Despite its promising applications, challenges remain in the large-scale synthesis and optimization of Methyl 4-(dimethylamino)-3-iodobenzoate. Researchers are actively working to improve its synthetic routes and enhance its stability under various conditions. A 2024 review in Organic Process Research & Development discussed innovative strategies for its production, including catalytic methods and green chemistry approaches, to meet the growing demand for this compound in both academic and industrial settings.
In conclusion, Methyl 4-(dimethylamino)-3-iodobenzoate (CAS: 99067-73-9) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug development to diagnostic imaging, highlight its significance in advancing modern medicine. Ongoing research efforts continue to uncover new possibilities for this compound, solidifying its role as a key player in the field. Future studies are expected to further explore its potential, paving the way for innovative therapeutic and diagnostic solutions.
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